molecular formula C24H17F3N2O3 B2538080 N-(p-tolyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide CAS No. 862978-46-9

N-(p-tolyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide

Cat. No.: B2538080
CAS No.: 862978-46-9
M. Wt: 438.406
InChI Key: SARRXGGNABHKAU-UHFFFAOYSA-N
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Description

N-(p-tolyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide: is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran core, a carboxamide group, and substituents such as a p-tolyl group and a trifluoromethylbenzamido group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-tolyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran derivative with an amine, such as p-toluidine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Attachment of Trifluoromethylbenzamido Group: The final step involves the acylation of the amine group with 2-(trifluoromethyl)benzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Properties

IUPAC Name

N-(4-methylphenyl)-3-[[2-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3N2O3/c1-14-10-12-15(13-11-14)28-23(31)21-20(17-7-3-5-9-19(17)32-21)29-22(30)16-6-2-4-8-18(16)24(25,26)27/h2-13H,1H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARRXGGNABHKAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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